molecular formula C8H12BrNO2 B14231034 Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]- CAS No. 497096-64-7

Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-

Cat. No.: B14231034
CAS No.: 497096-64-7
M. Wt: 234.09 g/mol
InChI Key: DFYRMDUUTWEBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]- is a chemical compound with the molecular formula C8H12BrNO2 . This compound is characterized by the presence of a nitrile group, an oxetane ring, and a bromomethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]- typically involves the reaction of 3-(bromomethyl)-3-oxetane with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted oxetane derivatives.

    Oxidation: Oxetane derivatives with additional functional groups.

    Reduction: Amino-oxetane derivatives.

Scientific Research Applications

Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]- involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

497096-64-7

Molecular Formula

C8H12BrNO2

Molecular Weight

234.09 g/mol

IUPAC Name

3-[[3-(bromomethyl)oxetan-3-yl]methoxy]propanenitrile

InChI

InChI=1S/C8H12BrNO2/c9-4-8(6-12-7-8)5-11-3-1-2-10/h1,3-7H2

InChI Key

DFYRMDUUTWEBSJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(COCCC#N)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.